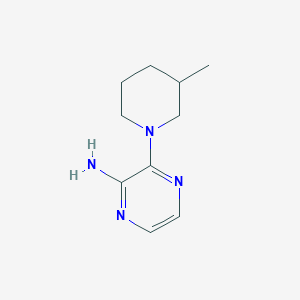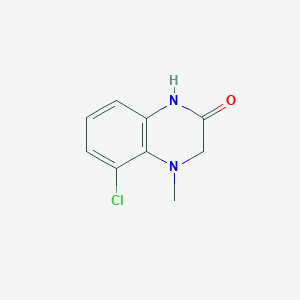![molecular formula C12H10N2O B11902249 5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-77-8](/img/structure/B11902249.png)
5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be achieved through several methods, including:
Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of boronic acids with halogenated pyridines.
Stille Coupling: Another palladium-catalyzed method, Stille coupling involves the reaction of organotin compounds with halogenated pyridines.
Industrial Production Methods
Industrial production of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of reagents.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl and aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenated reagents and catalysts like palladium are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bipyridine derivatives
Aplicaciones Científicas De Investigación
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde primarily involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the metal involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
5,5’-Dimethyl-2,2’-bipyridine: Similar to 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde but with two methyl groups instead of one.
Uniqueness
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group, which allows for a diverse range of chemical reactions and applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and related fields.
Propiedades
Número CAS |
1346686-77-8 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-8H,1H3 |
Clave InChI |
WTSJEDLFEQGVAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)

![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)







![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
